molecular formula C7H10N2S B13339578 2-(1H-pyrrol-2-yl)thiazolidine

2-(1H-pyrrol-2-yl)thiazolidine

Cat. No.: B13339578
M. Wt: 154.24 g/mol
InChI Key: VBGXKCKAHZVOKE-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-yl)thiazolidine is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-pyrrol-2-yl)thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)thiazolidine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-2-yl)thiazolidine is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. The combination of the pyrrole and thiazolidine rings in a single molecule enhances its potential as a multifunctional compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-thiazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7-9H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGXKCKAHZVOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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